Diphthamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75645-22-6 |
|---|---|
Molecular Formula |
C13H24N5O3+ |
Molecular Weight |
298.36 g/mol |
IUPAC Name |
(2S)-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]-2-azaniumylpropanoate |
InChI |
InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10?/m0/s1 |
InChI Key |
FOOBQHKMWYGHCE-RGURZIINSA-O |
SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |
Isomeric SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)N |
Canonical SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)N |
Synonyms |
2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |
Origin of Product |
United States |
Biosynthesis of Diphthamide
Initial Modification of the Histidine Residue
The biosynthesis begins with the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to the imidazole (B134444) ring of the target histidine residue on eEF2. acs.orgplos.orgnih.gov This initial and chemically challenging step is catalyzed by a complex of proteins encoded by the DPH1, DPH2, DPH3, and DPH4 genes. pnas.orgnih.gov The Dph1 and Dph2 proteins form a heterodimer that directly participates in the radical SAM-dependent reaction. mdpi.comnih.gov
Formation of the Diphthine (B1260217) Intermediate
Following the addition of the ACP group, the intermediate undergoes trimethylation. acs.org The enzyme Dph5, a methyltransferase, catalyzes the transfer of three methyl groups from SAM to the amino group of the ACP moiety, forming the intermediate known as diphthine. plos.orgnih.gov
Final Amidation to this compound
The final step in the biosynthesis is the amidation of the carboxyl group of diphthine to form this compound. acs.orgplos.org This ATP-dependent reaction is catalyzed by the enzyme Dph6, which functions as the this compound synthetase. nih.govplos.org The protein Dph7 is also involved in this terminal step, appearing to play a regulatory role by facilitating the dissociation of Dph5 from eEF2, thereby allowing the amidation to proceed. microbialcell.com
Function of Diphthamide
Role in Translation Elongation
This compound is located at the tip of domain IV of eEF2, a position that brings it into close proximity with the ribosomal machinery during translocation. nih.gov Its primary function appears to be the maintenance of translational fidelity. nih.govwikipedia.orgacs.org The absence of this compound leads to an increased frequency of -1 ribosomal frameshifting, where the ribosome shifts its reading frame by one nucleotide, resulting in the synthesis of aberrant proteins. nih.govpnas.orgacs.orgnih.govoup.com This suggests that this compound acts as a crucial factor in ensuring the ribosome advances precisely three nucleotides at a time along the mRNA. pnas.org
Interaction with eEF2 and the Ribosome
Recent structural studies suggest that the this compound modification may directly interact with the mRNA during the translocation process, thereby preventing "slippage" of the ribosome. acs.org The positive charge of the trimethylated amino group on this compound is also thought to contribute to the conformational integrity of eEF2, which is essential for its proper function. nih.gov The loss of this compound can lead to increased ribosomal drop-off during elongation, further highlighting its role in maintaining the processivity of translation. nih.govoup.com
Biological Functions of Diphthamide in Translational Control
Maintenance of Translational Fidelity
Diphthamide is essential for the accuracy of mRNA translation. microbialcell.complos.orgresearchgate.net Its absence leads to an increased frequency of errors, highlighting its importance in cellular function.
Suppression of Programmed and Non-Programmed -1 Ribosomal Frameshifting
A primary function of this compound is to prevent -1 ribosomal frameshifting, a process where the ribosome shifts one nucleotide backward on the mRNA sequence. acs.orgmicrobialcell.complos.orgnih.govnih.gov This can occur at specific "slippery sequences" within the mRNA, which are often followed by a secondary structure like a pseudoknot that causes the ribosome to pause. pnas.orgnih.gov
Studies in yeast, plants, and mammalian cells have demonstrated that the loss of this compound increases the rate of -1 frameshifting at both programmed sites, such as those found in viral RNAs, and at non-programmed, cryptic sites throughout the cellular transcriptome. acs.orgnih.govnih.govoup.com For instance, in yeast, the absence of this compound leads to a 1.5- to 2-fold increase in frameshifting on the L-A and HIV viral programmed sites. oup.com This suppression of frameshifting is critical for producing the correct proteins and preventing the synthesis of truncated or altered protein products. nih.govoup.com
Role in Preventing mRNA Slippage During Translocation
Structural studies, including high-resolution cryo-electron microscopy and X-ray crystallography, have provided insights into how this compound prevents mRNA slippage. nih.govoup.com These studies show that this compound, located at the tip of domain IV of eEF2, directly interacts with the mRNA or the codon-anticodon duplex in the A site of the ribosome. nih.govnih.govoup.com It is proposed that this compound helps to break the interactions between the ribosome and the mRNA-tRNA complex, facilitating the smooth and accurate movement of the ribosome along the mRNA. nih.govoup.com This direct interaction is thought to prevent the mRNA from "slipping" during the translocation step, thereby ensuring that the reading frame is maintained. acs.orgnih.govnih.govoup.com
Impact on Ribosomal Processivity and Drop-off Rates
This increased drop-off is a direct consequence of the higher frequency of frameshifting. nih.govoup.com When a ribosome shifts its reading frame, it often encounters a premature stop codon in the new frame, leading to early termination of translation and the release of the ribosome from the mRNA. nih.govnih.govoup.com This effect is particularly detrimental for the synthesis of long proteins, as the probability of a frameshift and subsequent drop-off increases with the length of the mRNA. nih.gov For example, the levels of the very large proteins Mdn1 and Dyn1 were found to be substantially decreased in yeast cells lacking this compound. nih.gov
Influence on Specific Protein Synthesis Pathways
Beyond its general role in maintaining translational fidelity, this compound has been shown to influence specific cellular signaling pathways and the synthesis of particular proteins.
Modulation of Target of Rapamycin (TOR) Signaling Pathway
This compound plays a significant role in modulating the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation. pnas.orgresearchgate.neturjc.es In yeast, this compound deficiency has been shown to suppress the translation of proteins that activate TOR Complex 1 (TORC1), such as Vam6 and Rtc1. pnas.orgnih.govnih.gov This leads to a downregulation of TORC1 signaling, which can impact cell growth. pnas.orgresearchgate.net
Interestingly, there appears to be a positive feedback loop between this compound and TOR signaling. pnas.orgresearchgate.netnih.gov TORC1 activation promotes the biosynthesis of this compound, which in turn enhances TORC1 signaling by ensuring the efficient translation of its activating proteins. pnas.orgnih.govnih.gov This feedback mechanism helps to couple protein synthesis capacity with nutrient availability and growth signals. pnas.org In this compound-deficient cells, this loop is disrupted, leading to a reduced ability to sense and respond to nutrient cues. pnas.org The connection between this compound and TOR signaling has also been observed in plants and is implicated in developmental processes. urjc.esbiologists.com
Regulation of Translation for Specific Cellular Proteins (e.g., RRM1, Vam6, Rtc1)
The mechanism by which this compound influences the synthesis of specific proteins often involves the presence of slippery sequences in their corresponding mRNAs. pnas.orgnih.gov
RRM1: In mammalian cells, the translation of ribonucleotide reductase subunit M1 (RRM1) is modulated by this compound. acs.orgresearcher.life The mRNA of human RRM1 contains a slippery sequence (CCCUUUU) and a downstream stem-loop structure. acs.org In the absence of this compound, -1 frameshifting occurs at this site, leading to a premature stop codon and decreased production of functional RRM1 protein. acs.org This translational suppression of RRM1 in this compound-deficient cells has been linked to increased DNA replication stress. acs.orgresearcher.life
Vam6 and Rtc1: As mentioned previously, in yeast, the translation of Vam6 and Rtc1, both of which are involved in activating the TORC1 pathway, is downregulated in the absence of this compound. nih.govnih.govresearchgate.net The mRNAs for both of these proteins contain predicted -1 frameshifting motifs. nih.gov Experimental evidence, including reporter assays, has confirmed that the translation of Vam6 and Rtc1 is suppressed in this compound-deficient yeast due to frameshifting. nih.govresearchgate.net
The following table summarizes the effects of this compound deficiency on the translation of these specific proteins:
| Protein | Organism | Function | Effect of this compound Deficiency |
| RRM1 | Human | DNA synthesis and repair | Decreased translation due to -1 frameshifting |
| Vam6 | Yeast | TORC1 activation | Decreased translation due to -1 frameshifting |
| Rtc1 | Yeast | TORC1 activation | Decreased translation due to -1 frameshifting |
Contribution to Eukaryotic Cellular Growth and Development
This compound, a unique post-translational modification of eukaryotic and archaeal elongation factor 2 (eEF2), plays a crucial role in cellular growth and development. nih.govoup.com This highly conserved modification is essential for the proper function of eEF2 in protein synthesis, and its absence has significant consequences for cell proliferation and organismal development. nih.govnih.gov
Molecular Consequences of this compound Deficiency on Cell Proliferation
The absence of this compound has been shown to slow down cell growth and increase cell doubling time in human cell lines. acs.org While some studies on specific human cell lines like MCF7 and yeast (Saccharomyces cerevisiae) did not show a significant impact on growth rate under normal conditions, the general consensus points towards a role for this compound in optimal cell proliferation. nih.govpnas.org
Several molecular mechanisms contribute to the impaired cell proliferation observed in this compound-deficient cells:
Increased DNA Replication Stress: this compound deficiency can lead to increased DNA damage and replication stress. acs.org This is evidenced by the accumulation of γ-H2AX, a biomarker for DNA double-stranded breaks. acs.org The underlying mechanism involves the altered translation of proteins crucial for DNA replication and repair, such as RRM1. acs.org
Cell Cycle Arrest: Overexpression of DPH1 (OVCA1), a key gene in the this compound biosynthesis pathway, can suppress the growth of ovarian cancer cells by causing cell cycle arrest at the G1 phase. nih.gov This is associated with the downregulation of cyclin D1 and upregulation of the cyclin-dependent kinase inhibitor p16. nih.gov
p53-p21 Pathway Activation: In some cellular contexts, the lack of this compound modification on eEF2 can lead to its dissociation from ribosomes. nih.govresearchgate.net This "free" eEF2 can then associate with the tumor suppressor protein p53, acting as a transcriptional coactivator to enhance the expression of the cell cycle inhibitor p21. nih.govresearchgate.net The resulting increase in p21 levels inhibits cell proliferation. nih.gov
Impaired TOR Signaling: this compound plays a role in promoting Target of Rapamycin (TOR) signaling, a central pathway for controlling cell growth in response to nutrient availability. pnas.org this compound deficiency has been shown to suppress the translation of proteins that activate the TOR Complex 1 (TORC1), thereby hindering cell growth. pnas.org Interestingly, TORC1 signaling also appears to promote this compound biosynthesis, suggesting a positive feedback loop. pnas.org
The following table summarizes the key molecular consequences of this compound deficiency on cell proliferation:
| Molecular Consequence | Description | Key Proteins Involved |
| Increased DNA Replication Stress | Accumulation of DNA damage, particularly double-stranded breaks, leading to genomic instability. | γ-H2AX, RRM1 |
| Cell Cycle Arrest | Halting of the cell cycle, primarily at the G1/S checkpoint, preventing cell division. | Cyclin D1, p16 |
| p53-p21 Pathway Activation | Increased expression of the cell cycle inhibitor p21 through a novel interaction between unmodified eEF2 and p53. | eEF2, p53, p21 |
| Impaired TOR Signaling | Reduced activity of the TORC1 pathway, a master regulator of cell growth, due to decreased translation of its activators. | TORC1, Vam6, Rtc1 |
Genetic Evidence for Developmental Roles in Model Organisms (e.g., Murine Embryogenesis)
The essential role of this compound in development is underscored by genetic studies in model organisms, most notably the mouse (Mus musculus). nih.gov The evolutionary conservation of the this compound biosynthesis pathway highlights its fundamental importance in multicellular life. plos.orgnih.gov
Knockout studies in mice, where genes essential for this compound synthesis are deleted, have consistently demonstrated severe developmental defects, often leading to embryonic lethality. nih.govpnas.org This indicates that this compound is indispensable for normal embryogenesis.
Embryonic Lethality: Mice lacking key this compound biosynthesis genes such as Dph1 (also known as Ovca1), Dph3, and Dph4 die during embryonic development. nih.govpnas.org This lethality is a direct consequence of the inability to produce this compound. pnas.org
Developmental Delay: this compound-deficient mouse embryos exhibit a significant delay in development. For instance, Dph3-null mice show a 2-day developmental delay and perish before embryonic day 12 (E12). nih.govpnas.org Dph1 and Dph4 knockout mice display a 1-day delay. pnas.orgbiologists.com
Specific Morphological Defects: Beyond general growth retardation, the absence of this compound leads to specific developmental abnormalities. pnas.org For example, Dph4 homozygous mutant embryos exhibit preaxial polydactyly (the development of extra digits). biologists.com Dph3 knockout embryos fail to properly fuse the allantois to the chorion and show increased cell death in the neural tubes. nih.gov
Placental Abnormalities: The development of the placenta is also compromised in this compound-deficient embryos. In dph3 knockout mice, the placenta is underdeveloped, with a thinner labyrinth layer that lacks embryonic blood vessels and erythrocytes. nih.gov
Neural Crest Defects: Recent studies have linked this compound deficiency to defects in neural crest development. nih.govresearchgate.net This can be attributed to reduced proliferation within the neuroepithelium. nih.gov
To isolate the effects of this compound deficiency from other potential functions of the Dph genes, researchers have created a mouse model with a point mutation in the eEF2 gene itself (eEF2G717R). pnas.org This mutation prevents the initial step of this compound biosynthesis. pnas.org These mice also exhibit developmental delay and largely die shortly after birth, confirming that the observed developmental phenotypes are indeed due to the lack of this compound on eEF2. pnas.orgresearchgate.net
The table below summarizes the developmental defects observed in various this compound-deficient mouse models:
| Gene Knockout/Mutation | Phenotype | Reference |
| Dph1/Ovca1 | Embryonic lethality, developmental delay, preaxial polydactyly. | pnas.org |
| Dph3 | Embryonic lethality (before E12.5), 2-day developmental delay, failure of allantois-chorion fusion, placental defects. | nih.govpnas.org |
| Dph4 | Embryonic lethality, developmental delay, preaxial polydactyly. | pnas.orgbiologists.com |
| eEF2G717R | Perinatal lethality, developmental delay. | pnas.org |
These findings from model organisms provide compelling evidence that the this compound modification of eEF2 is not merely a cellular fine-tuning mechanism but a fundamental requirement for the successful execution of complex developmental programs in eukaryotes. plos.org
This compound: A Critical Target for Microbial and Pharmacological Agents
This compound, a unique and highly conserved post-translational modification of a specific histidine residue on eukaryotic and archaeal elongation factor 2 (eEF2), stands as a crucial molecular target for a variety of exogenous agents. nih.govplos.org This intricate modification, while important for maintaining translational fidelity, inadvertently creates a vulnerability that is exploited by potent bacterial toxins and is also the focus of certain pharmacological inhibitors. plos.orgoup.comacs.org
Physiological and Pathological Roles
This compound in Cell Signaling and Stress Response
Emerging research suggests that this compound may be involved in cellular signaling pathways. wikipedia.org Its absence has been shown to affect the NF-κB and death receptor pathways, indicating a potential role in regulating cellular responses to stress and apoptosis. wikipedia.orgpnas.org Furthermore, cells lacking this compound have been found to exhibit increased DNA damage and replication stress. acs.org
Specificity of this compound Histidine for Toxin Catalysis
Association with Human Diseases
The critical nature of this compound is underscored by the severe consequences of defects in its biosynthetic pathway. acs.org In mice, the loss of genes required for this compound synthesis is often embryonic lethal, demonstrating its importance for development. microbialcell.compnas.orgacs.org In humans, mutations in DPH genes have been linked to developmental disorders. acs.orgresearchgate.net For instance, deficiencies in DPH1 and DPH2 have been identified as the cause of a novel ribosomopathy termed "this compound-deficiency syndrome," characterized by developmental delay and other congenital abnormalities. researchgate.net Additionally, alterations in this compound synthesis have been implicated in cancer, with some DPH genes acting as tumor suppressors. microbialcell.complos.org
Pathological Implications of Diphthamide Dysfunction
Genetic Basis of Diphthamide Deficiency Syndromes
This compound deficiency syndrome is an autosomal recessive disorder characterized by intellectual disability, developmental abnormalities, seizures, and distinct craniofacial features. nih.govuni-kassel.de The syndrome arises from mutations in the DPH genes, which are essential for the multi-step biosynthesis of this compound, a unique post-translational modification of histidine on eukaryotic translation elongation factor 2 (eEF2). nih.govd-nb.info Clinical deficiencies have been described for mutations in DPH1, DPH2, and DPH5. nih.govucdavis.edu The diagnosis relies on whole-exome sequencing to identify potentially damaging variants in DPH genes, followed by functional analyses in cellular models to confirm the impact on enzyme activity. nih.gov
Analysis of DPH Gene Mutations and Their Molecular Phenotypes
Mutations in the seven DPH genes (DPH1-DPH7) can lead to a reduction or complete loss of this compound on eEF2. d-nb.infomdpi.com These genes encode the enzymes responsible for the sequential modification of a specific histidine residue on eEF2. d-nb.infomdpi.com
DPH1, DPH2, DPH3, and DPH4 : These genes are involved in the first step of this compound synthesis, which is the transfer of a 3-amino-3-carboxypropyl (ACP) group to eEF2. mdpi.compnas.org Mutations in these genes can block the initiation of the entire pathway. mdpi.com For instance, complete inactivation of DPH1, DPH2, or DPH4 results in eEF2 that lacks the initial modification. pnas.org
DPH5 : This gene encodes a methyltransferase that converts the ACP intermediate to diphthine (B1260217). mdpi.com Inactivation of DPH5 leads to an accumulation of the ACP-modified eEF2. pnas.org
DPH6 and DPH7 : These genes are required for the final amidation step, converting diphthine to this compound. pnas.orgplos.org
Studies have analyzed various mutations to understand their specific effects on protein function. nih.govmdpi.com For example, certain missense variants in DPH1 and DPH2 have been shown to severely impair or completely abolish enzyme activity, leading to this compound deficiency. nih.gov Frameshift and nonsense mutations often result in truncated, non-functional proteins. mdpi.com The severity of the resulting phenotype can depend on the residual activity of the mutated enzyme. nih.govmdpi.com While heterozygous carriers are generally unaffected, individuals with homozygous or compound heterozygous mutations exhibit the clinical features of this compound deficiency syndrome. nih.govnih.gov
| Gene | Function in this compound Biosynthesis | Molecular Phenotype of Inactivating Mutations |
|---|---|---|
| DPH1 | Part of the complex that initiates synthesis by adding the ACP group to eEF2. mdpi.compnas.org | Absence of this compound; accumulation of unmodified eEF2. pnas.org |
| DPH2 | Forms a heterodimer with DPH1 for the initial ACP transfer. nih.gov | Absence of this compound; accumulation of unmodified eEF2. pnas.org |
| DPH3 | Required for the initial ACP transfer step. mdpi.com | Inferred to cause absence of this compound. Homozygous knockout is embryonic lethal in mice. pnas.orgplos.org |
| DPH4 | Required for the initial ACP transfer step. mdpi.com | Absence of this compound; accumulation of unmodified eEF2. pnas.org |
| DPH5 | Methyltransferase that converts ACP-eEF2 to diphthine-eEF2. mdpi.com | Absence of this compound; accumulation of the ACP intermediate. pnas.org |
| DPH6 | Involved in the final amidation step to form this compound. pnas.orgplos.org | Inferred to cause absence of this compound. Homozygous knockout is lethal in some cell lines. mdpi.com |
| DPH7 | Involved in the final amidation step to form this compound. pnas.orgplos.org | Inferred to cause absence of this compound. Homozygous knockout is lethal in some cell lines. mdpi.com |
This compound Deficiency and DNA Replication Stress Induction
Recent research has uncovered a critical role for this compound in maintaining genomic integrity, specifically by preventing DNA replication stress. acs.orgnih.govnih.gov this compound deficiency has been shown to induce DNA damage stress in mammalian cells. acs.orgnih.gov
The underlying mechanism involves the regulation of ribonucleotide reductase (RNR) subunit RRM1 translation. acs.orgnih.gov this compound is crucial for maintaining translational fidelity and preventing -1 ribosomal frameshifting. acs.orgresearchgate.net In this compound-deficient cells, the translation of RRM1 is dysregulated due to increased frameshifting, leading to reduced levels of the RRM1 protein. acs.orgnih.gov Since RRM1 is a key component of RNR, the enzyme responsible for producing the deoxyribonucleoside triphosphates (dNTPs) necessary for DNA synthesis, its depletion results in an imbalanced dNTP pool. acs.orgnih.gov This imbalance is a primary cause of DNA replication stress, characterized by the stalling of replication forks and the accumulation of single-stranded DNA. nih.gov Overexpression of RRM1 in this compound-deficient cells was found to alleviate the replication stress, confirming the causal link. acs.org
Contribution to Genomic Instability
The induction of DNA replication stress by this compound deficiency is a significant contributor to genomic instability, a hallmark of cancer. acs.orgnih.gov Chronic replication stress can lead to the accumulation of DNA lesions, including double-strand breaks, which if not properly repaired, can result in mutations and chromosomal aberrations. nih.gov This connection provides a potential mechanistic link between the loss of this compound and the development of diseases like cancer. acs.orgnih.gov The failure to resolve replication stress activates DNA damage response pathways and cell cycle checkpoints; however, persistent stress can overwhelm these safeguards, promoting the genomic instability that drives tumorigenesis. nih.gov
Association with Oncogenesis
The machinery of this compound biosynthesis has been linked to cancer for decades, initially through the study of the DPH1 gene, also known as OVCA1 (Ovarian Cancer-Associated Gene 1). karger.comnih.gov
Role of DPH1 (OVCA1) as a Putative Tumor Suppressor Gene
DPH1 is located on chromosome 17p13.3, a region that frequently experiences loss of heterozygosity (LOH) in ovarian and breast cancers. nih.govwikigenes.org This observation led to its identification as a candidate tumor suppressor gene. nih.govgenecards.org Studies have shown that LOH at the OVCA1 locus occurs in 50-86% of ovarian cancers, suggesting that its inactivation is an early event in ovarian tumorigenesis. nih.gov
Functionally, OVCA1/DPH1 has been shown to inhibit the proliferation of epithelial ovarian cancer cells and can arrest the cell cycle in the G1 phase. nih.govresearchgate.net This growth-suppressive effect is mediated by its ability to decrease the expression of cyclin D1 and increase the tumor suppressor protein p16. nih.gov However, the role of DPH1 in cancer appears to be context-specific, as some studies have suggested it may act as an oncogene in other cancers, such as colorectal cancer. karger.comcancerindex.org
| Gene | Alias | Location | Role in Cancer | Supporting Evidence |
|---|---|---|---|---|
| DPH1 | OVCA1 | 17p13.3 | Putative Tumor Suppressor | Frequent Loss of Heterozygosity in ovarian and breast cancer. nih.govwikigenes.org Inhibits proliferation of ovarian cancer cells. nih.govscbt.com |
| DPH1 | OVCA1 | 17p13.3 | Potential Oncogene | Upregulated in colorectal cancer, where it promotes cell viability and invasion. karger.comcancerindex.org |
Molecular Mechanisms Linking this compound Status to Cancer Progression
The link between this compound and cancer is multifaceted and extends beyond the tumor suppressor function of DPH1.
Genomic Instability : As detailed in section 6.1.3, this compound deficiency leads to DNA replication stress and subsequent genomic instability. acs.orgnih.gov This provides a direct mechanism by which loss of this compound synthesis can promote the accumulation of mutations that drive cancer development. nih.gov
Translational Fidelity and Proteostasis : this compound plays a crucial role in ensuring the accuracy of protein synthesis by preventing ribosomal frameshifting. plos.orgacs.orgplos.org Its absence can lead to the production of aberrant proteins, which can disrupt cellular homeostasis and contribute to a pro-tumorigenic environment. researchgate.netresearchgate.net
Regulation of Signaling Pathways : Loss of this compound has been shown to pre-activate the NF-κB and death receptor signaling pathways. pnas.org While this sensitizes cells to apoptosis under certain conditions (e.g., TNF exposure), chronic alteration of these key signaling pathways is a known factor in cancer development and progression. pnas.org Furthermore, this compound deficiency can facilitate the interaction of eEF2 with the tumor suppressor p53, leading to the induction of the cell cycle inhibitor p21. nih.gov This suggests a complex interplay between this compound status and major cell cycle regulatory pathways.
Resistance to Therapies : The "this compound status" of a tumor cell can determine its susceptibility to certain cancer therapies. mdpi.com For example, immunotoxins that utilize derivatives of diphtheria toxin or Pseudomonas exotoxin A rely on the presence of this compound to ADP-ribosylate eEF2 and kill the cell. mdpi.commdpi.com Cancer cells can develop resistance to these therapies by downregulating genes in the this compound biosynthesis pathway, such as through promoter methylation of DPH1. mdpi.commdpi.com
Advanced Research Methodologies for Diphthamide Studies
Genetic and Functional Genomic Screening Approaches (e.g., Yeast Mutagenesis, CRISPR-Mediated Knockout)
Genetic and functional genomic screening approaches have been fundamental in identifying the genes essential for diphthamide biosynthesis.
Yeast Mutagenesis: Saccharomyces cerevisiae has served as a powerful model organism for dissecting the this compound synthesis pathway. Through saturation mutagenesis and screening for resistance to diphtheria toxin (DT), which targets this compound, researchers have identified seven essential genes, DPH1 through DPH7. mdpi.combiologists.complos.org Cells with mutations in these genes are unable to synthesize this compound, rendering them resistant to the toxin's lethal effects. plos.org This resistance phenotype has been a cornerstone of genetic screens. plos.orgpnas.org Furthermore, yeast mutants lacking this compound have been shown to exhibit increased rates of ribosomal frameshifting, highlighting the role of this modification in maintaining translational accuracy. nih.govnih.govoup.com
CRISPR-Mediated Knockout: More recently, genome-wide CRISPR/Cas9 knockout screens in human cells have provided a systematic and unbiased approach to identify all genes required for this compound biosynthesis. plos.orgnih.gov These screens not only confirmed the involvement of the known DPH genes but also identified the transcription factor Miz1 as a crucial regulator of DPH1 expression. plos.orgnih.gov The robustness of this technology allows for the quantification of gene inactivation frequencies and has been proposed as a method for optimizing CRISPR/Cas9-mediated gene editing. nih.gov
| Screening Approach | Organism/Cell Line | Key Findings |
| Yeast Mutagenesis | Saccharomyces cerevisiae | Identification of DPH1-DPH7 genes. mdpi.combiologists.complos.org |
| CRISPR/Cas9 Knockout | Human cells (e.g., HEK293T) | Confirmed DPH1-DPH7 and identified Miz1 as a regulator of DPH1. plos.orgnih.gov |
Biochemical Characterization of this compound Biosynthesis Enzymes (e.g., In Vitro Reconstitution, Enzyme Kinetics)
Understanding the function of the DPH proteins has been greatly aided by their biochemical characterization.
In Vitro Reconstitution: The stepwise nature of this compound biosynthesis has been elucidated through in vitro reconstitution assays using purified proteins. nih.govacs.org For instance, the activity of diphthine (B1260217) synthase (Dph5), which catalyzes the trimethylation step, has been reconstituted using the enzyme from Pyrococcus horikoshii. nih.govacs.org These studies have demonstrated that PhDph5 is sufficient for the methylation of eEF2. nih.gov Similarly, the first step of the pathway, involving the Dph1-Dph2 complex, has been reconstituted, revealing its radical S-adenosylmethionine (SAM) mechanism. researchgate.netnih.gov The final amidation step, catalyzed by Dph6, has also been confirmed through in vitro reconstitution, showing its ATP-dependent activity. mdpi.comresearchgate.net
Enzyme Kinetics: Kinetic studies of the DPH enzymes have provided insights into their catalytic mechanisms and substrate specificities. These analyses help to understand the efficiency and order of the enzymatic reactions in the this compound biosynthesis pathway.
Structural Biology Techniques for eEF2 and DPH Proteins (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
Visualizing the molecular architecture of eEF2 and the DPH proteins has been crucial for understanding their function at an atomic level.
Cryo-Electron Microscopy (Cryo-EM): Near-atomic resolution cryo-EM structures of the 80S ribosome in complex with eEF2 have provided significant insights into the role of this compound in translation. ebi.ac.uknih.gov These structures have shown that this compound directly interacts with the mRNA and the decoding center of the ribosome. nih.gov This interaction is thought to be critical for maintaining the correct reading frame during mRNA translocation. nih.gov
X-ray Crystallography: X-ray crystallography has been employed to determine the three-dimensional structures of DPH proteins. For example, the crystal structure of PhDph2 from P. horikoshii revealed a homodimeric structure with each monomer containing a [4Fe-4S] cluster, which is essential for its enzymatic activity. nih.gov These structural data are invaluable for understanding the catalytic mechanisms of the this compound biosynthesis enzymes.
| Technique | Protein(s) Studied | Key Findings |
| Cryo-Electron Microscopy | 80S ribosome-eEF2 complex | This compound interacts with mRNA and the ribosomal decoding center. nih.govebi.ac.uk |
| X-ray Crystallography | PhDph2 | Revealed a homodimeric structure with [4Fe-4S] clusters. nih.gov |
Quantitative Proteomics and Ribosome Profiling for Identifying this compound-Affected Proteins
Advanced proteomic techniques have been instrumental in identifying the cellular processes and specific proteins affected by the absence of this compound.
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have been used to compare the proteomes of wild-type and this compound-deficient cells. nih.gov This approach led to the identification of RRM1 as a protein whose translation is modulated by this compound, linking this compound deficiency to DNA replication stress. nih.gov Quantitative proteomics has also been used to study protein dysregulation in the context of diseases like multiple sclerosis, where this compound synthetase (DPH6) was identified as a differentially expressed protein. d-nb.info
Ribosome Profiling: This high-throughput sequencing technique provides a "snapshot" of all the ribosome positions on mRNA in a cell at a specific moment. Ribosome profiling of yeast and mammalian cells lacking this compound has revealed a global impairment of ribosomal processivity, with increased rates of ribosomal drop-off and frameshifting. nih.govnih.govoup.comresearchgate.net These findings strongly support the role of this compound in maintaining translational fidelity. nih.govnih.govoup.com For instance, on the exceptionally long MDN1 mRNA in yeast, a significant loss of ribosomal reads was observed at the 3' end in this compound-deficient mutants. nih.gov
Mass Spectrometry-Based Detection and Quantification of this compound Modifications
Mass spectrometry (MS) is a powerful analytical tool for the direct detection and quantification of post-translational modifications, including this compound. creative-proteomics.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been essential for identifying the specific modification states of eEF2. nih.govmicrobialcell.com By analyzing the mass of the tryptic peptide containing the modified histidine residue, researchers can distinguish between unmodified, intermediate (e.g., ACP-modified, diphthine-modified), and fully modified (this compound) forms of eEF2. nih.govmicrobialcell.complos.org This has been crucial in characterizing the specific biochemical block in various dph mutant strains. plos.orgmicrobialcell.com For example, dph6 and dph7 mutants were shown to accumulate the diphthine intermediate. plos.orgmicrobialcell.com
Computational and Bioinformatic Approaches for Analyzing Translational Fidelity and Frameshifting Motifs
Computational and bioinformatic methods have become indispensable for predicting and analyzing the effects of this compound on a genome-wide scale.
Researchers have developed computational strategies to scan transcriptomes for sequences that are prone to -1 ribosomal frameshifting, often characterized by "slippery sequences" followed by specific mRNA secondary structures like pseudoknots. nih.govpnas.org By combining these computational predictions with quantitative proteomics data from this compound-deficient cells, scientists have been able to identify specific protein targets whose translation is affected by the absence of this modification. nih.govresearcher.life This integrated approach has provided a potential explanation for the link between this compound deficiency and various cellular phenotypes, including developmental defects and cancer. nih.gov Furthermore, bioinformatic analyses of genome-wide association data have been used to predict the functional consequences of this compound deficiency. researchgate.net
Molecular Interaction Studies (e.g., Co-Immunoprecipitation, Yeast Two-Hybrid Assays)
Investigating the protein-protein interactions within the this compound biosynthesis pathway provides critical insights into the formation and function of enzymatic complexes.
Co-Immunoprecipitation (Co-IP): Co-IP experiments in yeast have been used to demonstrate physical interactions between the DPH proteins. For example, these studies have shown that Dph1, Dph2, and Dph3 form a complex, which is required for the first step of this compound synthesis. mdpi.com
Yeast Two-Hybrid (Y2H) Assays: The Y2H system is another powerful tool for identifying protein-protein interactions. It has been used to map the interaction network of the DPH proteins, helping to elucidate the organization of the biosynthetic machinery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
